Pyridazine-4-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyridazine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUJIOLKLSYOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyridazine 4 Thiol and Its Functionalized Derivatives
Direct Synthesis Approaches to Pyridazine-4-thiol
Direct synthesis of this compound often involves the construction of the pyridazine (B1198779) ring with the thiol group already incorporated or introduced in a one-pot fashion. One common approach is the condensation reaction between a 1,4-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative, followed by or concurrent with a thiolation step. smolecule.comchemtube3d.com For instance, the reaction of a suitable diketone with hydrazine can form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemtube3d.com Thiolation can be achieved using various reagents like phosphorus pentasulfide or Lawesson's reagent. nih.govias.ac.in
Another direct method involves the reaction of 3-chloro-4-pyridazinecarbonitrile with a sulfur nucleophile, leading to the formation of the corresponding thiol derivative. mdpi.com These direct approaches are valued for their potential efficiency in building the core structure in fewer steps.
Indirect Synthetic Routes via Precursor Modification
Indirect methods for synthesizing this compound rely on the functionalization of a pre-synthesized pyridazine ring. A prevalent strategy is the conversion of a pyridazine substituted with a good leaving group, such as a halogen, at the 4-position. Nucleophilic aromatic substitution with a sulfur nucleophile, like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, can effectively introduce the thiol functionality.
For example, the synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol can be achieved through the thiolation of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine. vulcanchem.com This highlights a common strategy where a chloro-substituted pyridazine serves as a versatile intermediate for introducing the thiol group.
Regioselective Synthesis of Pyridazines and this compound Scaffolds
The regiochemical outcome is a critical aspect of pyridazine synthesis, and various methods have been developed to control the position of substituents on the pyridazine ring.
Inverse Electron Demand Diels–Alder (IEDDA) Reactions
Inverse electron demand Diels-Alder (IEDDA) reactions have emerged as a powerful tool for the regioselective synthesis of pyridazines. organic-chemistry.orgorganic-chemistry.orgrsc.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. organic-chemistry.orgfigshare.comacs.orgx-mol.com The subsequent retro-Diels-Alder reaction often involves the extrusion of a small molecule, like nitrogen gas, to afford the aromatic pyridazine ring.
The regioselectivity of the cycloaddition can be controlled by the electronic and steric properties of the substituents on both the diene and dienophile. organic-chemistry.orgresearchgate.net For instance, the reaction of 1,2,4,5-tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines with high regioselectivity. rsc.org This method provides a predictable way to construct highly functionalized pyridazine systems. researchgate.net The development of IEDDA reactions on DNA-encoded libraries further demonstrates the versatility and compatibility of this method for creating diverse pyridazine derivatives. figshare.comacs.orgx-mol.com
Cycloaddition Reactions with Thiol-Containing Substrates
While less common, cycloaddition reactions can potentially be employed using substrates that already contain a thiol or a protected thiol group. This would directly lead to a this compound derivative. The challenge lies in the compatibility of the thiol group with the reaction conditions. The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is a well-established transformation that could be adapted for intramolecular cyclizations to form sulfur-containing heterocycles. wikipedia.org
Synthetic Strategies for Thiol Functionalization of Pyridazine Systems
Once the pyridazine core is established, the introduction and subsequent functionalization of the thiol group are key steps.
Introduction of the Thiol Group: As mentioned in section 2.2, the most common method for introducing a thiol group onto a pyridazine ring is through the nucleophilic substitution of a halide (typically chloride) with a sulfur-containing nucleophile. Reagents like sodium sulfide (B99878) or sodium hydrosulfide are frequently used. vulcanchem.com
Functionalization of the Thiol Group: The thiol group on the pyridazine ring is a versatile handle for further derivatization.
Alkylation: The thiol can readily react with alkyl halides to form thioethers. smolecule.com
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. smolecule.com
Michael Addition: Pyridazinediones have been developed as reagents for selective thiol conjugation via Michael addition, which is particularly useful in bioconjugation. acs.org
Thiol-Ene Reaction: The thiol group can participate in thiol-ene reactions, adding across a double bond to form thioethers. smolecule.com
These functionalization reactions allow for the creation of a diverse library of this compound derivatives with varied properties.
Catalytic Methods in this compound Synthesis
Catalysis plays an increasingly important role in the synthesis of pyridazines and their derivatives, offering milder reaction conditions and improved efficiency.
Organocatalysis: Base organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used for the regioselective one-pot synthesis of trisubstituted pyridazines. cjcatal.com
Metal Catalysis:
Copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be converted to pyridazines. organic-chemistry.org
Copper(I) and nickel(0) complexes have been shown to catalyze the formal [4+2] cycloaddition of 1,2-diazines with siloxyalkynes. acs.org
Plant-derived catalysts have been explored for the conversion of pyridine-4(1H)-thione to pyridine-4-thiol (B7777008), demonstrating a green chemistry approach. rsc.orgresearchgate.net
These catalytic methods offer sustainable and efficient alternatives to traditional stoichiometric reagents.
Transition Metal-Mediated Syntheses
Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool for the formation and functionalization of C-S bonds in heteroaromatic systems. These methods offer high efficiency and functional group tolerance for creating S-aryl, S-alkyl, and S-alkenyl derivatives of this compound.
The most common strategy involves the cross-coupling of a 4-halopyridazine precursor with a sulfur source. Palladium-catalyzed reactions, such as the Buchwald-Hartwig C-S coupling, are highly effective. These reactions typically employ a palladium(0) or palladium(II) precatalyst in combination with a sterically hindered phosphine (B1218219) ligand. The choice of ligand is crucial for promoting the reductive elimination step and preventing catalyst deactivation. For instance, the coupling of 4-chloropyridazine (B92835) with various aryl thiols can be achieved using catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), which provides high yields under relatively mild conditions.
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, represents a more classical yet still relevant alternative. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective. Modern protocols often use copper(I) salts like CuI with ligands such as 1,10-phenanthroline (B135089) to facilitate the coupling between 4-iodopyridazine (B3196067) and thiols.
Research has also focused on the direct C-H thiolation of the pyridazine ring, although this is more challenging due to the need for regioselective activation of the C4-H bond. Such methods, while still in development, promise a more atom-economical approach by avoiding the pre-functionalization of the pyridazine core with a halogen.
| Catalytic System | Substrate 1 | Substrate 2 | Product Type | Typical Yield | Key Conditions |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | 4-Chloropyridazine | Aryl Thiol (Ar-SH) | 4-(Arylthio)pyridazine | 85-98% | Toluene, K₃PO₄, 100 °C |
| CuI / 1,10-Phenanthroline | 4-Iodopyridazine | Alkyl Thiol (R-SH) | 4-(Alkylthio)pyridazine | 70-90% | DMF, Cs₂CO₃, 110 °C |
| Pd(OAc)₂ / DPEPhos | This compound | Aryl Bromide (Ar-Br) | 4-(Arylthio)pyridazine | 80-95% | Dioxane, NaOtBu, 90 °C |
| NiCl₂(dppp) | 4-Chloropyridazine | Sodium Thiomethoxide (NaSMe) | 4-(Methylthio)pyridazine | 75-88% | THF, 80 °C |
Organocatalytic Approaches
Organocatalysis provides a complementary, metal-free strategy for the synthesis of this compound derivatives. These methods leverage small organic molecules to catalyze reactions, often under mild conditions with high chemo- and regioselectivity. The primary organocatalytic transformation relevant to this scaffold is the nucleophilic aromatic substitution (SNAr) and conjugate additions.
For the synthesis of the parent this compound, a 4-halopyridazine (typically 4-chloro- or 4-fluoropyridazine) can be reacted with a sulfur nucleophile like sodium hydrosulfide. While this reaction can proceed uncatalyzed, organocatalysts such as phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can significantly accelerate the reaction rate and improve yields by facilitating the transfer of the hydrosulfide anion into the organic phase.
More advanced applications involve the asymmetric functionalization of the thiol group. This compound can act as a potent nucleophile in organocatalyzed conjugate addition reactions. For example, the Michael addition of this compound to α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether), can generate S-functionalized derivatives bearing a stereocenter with high enantioselectivity. This approach is valuable for building stereochemically complex molecules from simple precursors. The organocatalyst activates the electrophile by forming a transient iminium ion, which is then attacked by the this compound nucleophile in a stereocontrolled manner.
| Organocatalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Key Outcome |
|---|---|---|---|---|---|
| Tetrabutylammonium Bromide | SNAr | 4-Fluoropyridazine | Sodium Hydrosulfide (NaSH) | This compound | Accelerated reaction rate; >90% yield |
| (S)-Diphenylprolinol Silyl Ether | Asymmetric Michael Addition | This compound | Cinnamaldehyde | Chiral 3-(pyridazin-4-ylthio)-3-phenylpropanal | >95% yield, 98% ee |
| 1,8-Diazabicycloundec-7-ene (DBU) | Thiol-Ene Reaction | This compound | Acrylonitrile | 3-(Pyridazin-4-ylthio)propanenitrile | Quantitative yield at room temperature |
| Triphenylphosphine (B44618) | Michael Addition | This compound | Methyl Acrylate | Methyl 3-(pyridazin-4-ylthio)propanoate | >90% yield, mild conditions |
Solid-Phase Synthesis and Combinatorial Chemistry for Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technology for the rapid generation of large libraries of related compounds, making it highly suitable for the exploration of this compound derivatives in drug discovery programs. In this approach, the pyridazine scaffold is covalently attached to an insoluble polymer support (resin), allowing for the use of excess reagents and simplified purification via simple filtration and washing steps.
A common strategy begins with anchoring a suitable pyridazine precursor to the solid support. For example, 3,6-dichloro-4-hydroxypyridazine can be attached to a Wang resin via an ether linkage. Subsequent chemical transformations are performed on the resin-bound substrate. The thiol functionality can be introduced by reacting a resin-bound 4-chloropyridazine intermediate with a sulfur nucleophile.
Alternatively, this compound itself can be anchored to a resin through its thiol group using a traceless linker or a linker that releases the thiol upon cleavage. However, a more versatile "catch-and-release" strategy involves immobilizing a diverse set of electrophiles (e.g., alkyl or aryl halides) onto the resin. A solution of this compound is then passed through the resin bed, where it is "caught" via an SN2 or SNAr reaction. After washing away excess thiol, the desired S-functionalized pyridazine derivative is cleaved from the support.
This methodology is ideally suited for combinatorial chemistry. By employing a split-and-pool strategy, a vast library of derivatives can be synthesized. For instance, a resin-bound 4-chloropyridazine can be split into multiple reaction vessels, with each portion reacted with a different thiol (R¹-SH). The resins can then be pooled and subjected to a second diversification step, such as a substitution at another position on the pyridazine ring (e.g., C6) with a library of amines (R²-NH₂). Final cleavage from the resin yields a library of disubstituted pyridazine derivatives, greatly accelerating the structure-activity relationship (SAR) studies.
| Resin Type | Immobilization Strategy | Key Reaction on Solid-Phase | Library Building Blocks | Cleavage Condition | Product Library |
|---|---|---|---|---|---|
| Wang Resin | Ether linkage of 4-hydroxypyridazine | Mitsunobu reaction to form thioether | Library of thiols (R-SH) | Trifluoroacetic Acid (TFA) | 4-(Alkylthio)pyridazinols |
| Rink Amide Resin | Amide bond with 4-carboxypyridazine | SNAr at C4-Cl with NaSH | Library of acylating agents (R-COCl) | 95% TFA / H₂O | 4-Thio-pyridazine-amides |
| Merrifield Resin | Attachment of 4-chloropyridazine via linker | SNAr with diverse thiols | Library of thiols (R-SH) | HF or TFMSA | 4-(Alkyl/Arylthio)pyridazines |
Novel Synthetic Protocols and Method Development
The pursuit of more sustainable, efficient, and scalable synthetic methods has led to the exploration of novel technologies for the synthesis of this compound and its derivatives. These protocols often offer significant advantages over traditional batch chemistry, including enhanced safety, reduced waste, and unique reactivity.
Flow Chemistry: Continuous flow synthesis is particularly advantageous for reactions involving hazardous or unstable intermediates. The synthesis of this compound from 4-chloropyridazine and sodium hydrosulfide can be performed safely and efficiently in a microreactor. The small reactor volume minimizes the risk associated with potentially exothermic reactions and gaseous byproducts (H₂S). Furthermore, precise control over reaction parameters (temperature, pressure, residence time) in a flow system often leads to higher yields, improved selectivity, and easier scale-up compared to batch processing.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S bonds under exceptionally mild conditions. This method can be applied to generate this compound derivatives through radical-based pathways. For example, a pyridazinyl radical can be generated from a suitable precursor (e.g., 4-iodopyridazine or a pyridazine-4-carboxylic acid derivative) using a photocatalyst like Ru(bpy)₃Cl₂ or an organic dye. This radical can then be trapped by a thiol or a disulfide to form the desired C-S bond. This approach offers access to derivatives that may be difficult to synthesize using traditional polar reaction mechanisms.
Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical energy (e.g., from ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative. The solid-state reaction between 4-chloropyridazine and potassium thiocyanate (B1210189) (KSCN) in a ball mill, followed by hydrolysis, can produce this compound. This method is environmentally friendly, reduces solvent waste, and can sometimes lead to different product outcomes or faster reaction rates compared to solution-phase chemistry.
| Method | Key Reagents / Catalyst | Typical Conditions | Primary Advantage(s) | Reported Outcome |
|---|---|---|---|---|
| Flow Chemistry | 4-Chloropyridazine, NaSH | Microreactor, 80-120 °C, 5 min residence time | Enhanced safety, scalability, process control | >95% conversion to this compound |
| Photoredox Catalysis | 4-Iodopyridazine, Aryl Thiol, Ru(bpy)₃Cl₂ | Blue LED irradiation, DMSO, room temp. | Extremely mild conditions, radical pathway access | High yields (80-90%) of 4-(arylthio)pyridazines |
| Mechanochemistry | 4-Chloropyridazine, KSCN | Planetary ball mill, 30 Hz, 60 min | Solvent-free, reduced waste, rapid | Formation of pyridazine-4-thiocyanate intermediate |
Advanced Spectroscopic and Structural Elucidation of Pyridazine 4 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the molecular structure of Pyridazine-4-thiol. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of atoms and can provide insight into the predominant tautomeric form in a given environment.
Proton (¹H) NMR Spectral Assignments
While specific, published experimental ¹H NMR data for this compound is scarce, the expected spectral features can be predicted based on the structure and analysis of related compounds. The molecule has three aromatic protons on the pyridazine (B1198779) ring and a single proton associated with the sulfur or nitrogen atom, depending on the tautomer.
The chemical shifts of the ring protons are influenced by the two nitrogen atoms and the thiol/thione group. The protons adjacent to the ring nitrogens (H-3 and H-6) are expected to be the most deshielded and appear at the lowest field. The thiol proton (-SH) typically appears as a broad singlet, while the N-H proton of the thione tautomer would also be a singlet but likely further downfield. In one study of a related 1,2,4-triazine-3-thiol derivative, the thiol proton signal was observed at δ= 2.7 ppm. chemmethod.com
Table 1: Predicted ¹H NMR Spectral Assignments for this compound Note: These are predicted values based on chemical principles. Actual values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| H-3 | ~9.0 - 9.3 | Doublet (d) or Doublet of doublets (dd) | Adjacent to two nitrogen atoms, expected to be downfield. |
| H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) | Coupled to H-3 and H-6. |
| H-6 | ~9.1 - 9.4 | Doublet (d) or Doublet of doublets (dd) | Adjacent to a nitrogen atom, expected to be downfield. |
| -SH (Thiol form) | ~2.5 - 5.0 | Broad Singlet (br s) | Chemical shift is variable and depends on concentration and solvent. |
| -NH (Thione form) | >10.0 | Broad Singlet (br s) | Expected to be significantly downfield. |
Carbon-13 (¹³C) NMR Spectral Assignments
The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the pyridazine ring. The chemical shift of the C4 carbon is particularly diagnostic for determining the tautomeric form. In the thiol form, this carbon (C-S) would have a typical chemical shift for an aromatic carbon bonded to sulfur. However, in the thione form, it exists as a thiocarbonyl group (C=S), which resonates at a much lower field, typically in the range of 160-180 ppm, as seen in related heterocyclic thiones. vulcanchem.com
Table 2: Predicted ¹³C NMR Spectral Assignments for this compound Note: These are predicted values based on chemical principles. Actual values may vary.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-3 | ~150 - 155 | Adjacent to two nitrogen atoms. |
| C-4 (Thiol form) | ~130 - 140 | Aromatic carbon attached to sulfur (C-S). |
| C-4 (Thione form) | ~160 - 180 | Thiocarbonyl carbon (C=S), highly deshielded. |
| C-5 | ~125 - 135 | Aromatic CH carbon. |
| C-6 | ~148 - 153 | Adjacent to a nitrogen atom. |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for the definitive structural elucidation of this compound by establishing connectivity between atoms. nahrainuniv.edu.iq
Correlation Spectroscopy (COSY): A COSY experiment would reveal the ¹H-¹H coupling network. It would show correlations between adjacent protons on the pyridazine ring (H-3, H-5, and H-6), allowing for their sequential assignment.
Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link the signals of H-3, H-5, and H-6 to their corresponding carbons C-3, C-5, and C-6, respectively.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away. nahrainuniv.edu.iq For this compound, HMBC would be used to:
Confirm the assignment of the ring protons and carbons.
Crucially, identify the C4 carbon by observing correlations from H-3 and H-5 to C-4.
Establish the position of the thiol/thione group. For instance, in the thione form, a correlation between the N-H proton and the C-3 and C-5 carbons would confirm the structure.
Solid-State NMR Applications for this compound
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For a compound like this compound, which exhibits tautomerism, ssNMR is particularly valuable because it can identify the specific tautomer present in the crystalline state, free from the solvent effects that influence solution-state equilibria. By analyzing the chemical shifts, especially of the C4 carbon, one can determine whether the thiol or the thione form is present in the solid sample. ncl.res.incdnsciencepub.com Furthermore, ssNMR can provide information on intermolecular interactions, such as hydrogen bonding, which stabilize a particular tautomer in the crystal lattice.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule and can be used to distinguish between the thiol and thione tautomers of this compound.
Vibrational Mode Analysis and Characteristic Frequencies
The analysis of vibrational modes is centered on identifying characteristic frequencies for specific bonds. The thiol and thione tautomers have distinct vibrational signatures.
S-H and N-H Stretching: The most definitive region for distinguishing the tautomers is the high-frequency stretching region. The thiol (-SH) form is characterized by a weak absorption band around 2550-2600 cm⁻¹. vulcanchem.com The presence of the thione form would be indicated by a broader and more intense N-H stretching band, typically found between 3100 and 3400 cm⁻¹.
C=S Stretching: The thione tautomer possesses a thiocarbonyl (C=S) group. The C=S stretching vibration typically gives rise to a strong band in the IR spectrum in the 1100-1300 cm⁻¹ range. chemmethod.com The absence of this band and the presence of the S-H stretch would confirm the thiol structure.
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridazine ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The precise positions and intensities of these bands can be subtly affected by which tautomer is present, due to differences in electron distribution within the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound Tautomers Note: These are expected frequency ranges based on data from related compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Tautomer | Intensity |
|---|---|---|---|
| N-H stretch | 3100 - 3400 | Thione | Medium-Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Both | Medium-Weak |
| S-H stretch | 2550 - 2600 | Thiol | Weak |
| C=N / C=C Ring stretch | 1400 - 1600 | Both | Medium-Strong |
| C=S stretch | 1100 - 1300 | Thione | Strong |
Hydrogen Bonding Network Probing
The pyridazine moiety contains two nitrogen atoms which, due to their lone pairs of electrons, can act as effective hydrogen bond acceptors. nih.gov Studies on related pyridazine structures have shown their exceptional functionality in forming multiple hydrogen bonds, for instance with water molecules in hydrate (B1144303) frameworks where all nitrogen atoms of the heterocycle function as lone-pair donors. nih.gov In the case of this compound, these nitrogen atoms are primary sites for intermolecular hydrogen bonding with proton-donating species.
The thiol (-SH) group introduces further complexity and versatility to the hydrogen bonding network. While the thiol group can act as a hydrogen bond donor, it is generally weaker than the corresponding hydroxyl group. However, research into related mercapto-derivatives indicates that unconventional hydrogen bonds, such as an intramolecular –SH---O=C interaction, can be pivotal in defining molecular conformation. acs.org Furthermore, this compound can exist in tautomeric equilibrium with its thione form, Pyridazine-4(1H)-thione. The thiocarbonyl group (C=S) in the thione tautomer is also a capable hydrogen bond acceptor, with its π-electron density able to engage in such interactions. researchgate.net Probing these networks often involves X-ray crystallography to determine solid-state structures and intermolecular distances, as well as spectroscopic techniques like FT-IR and NMR to study the interactions in solution.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| This compound (-SH) | Solvent/Acceptor Molecule | Donor | Contributes to solvation and crystal packing. |
| Solvent/Donor Molecule | Pyridazine Ring Nitrogen | Acceptor | A primary interaction site due to nitrogen lone pairs. nih.gov |
| Solvent/Donor Molecule | Thione Tautomer Sulfur (C=S) | Acceptor | Important for the structure of the thione form. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides critical insights into the electronic structure of molecules by measuring the absorption of light that causes electronic transitions from ground states to excited states. learnbin.netlibretexts.org
The chromophores in this compound—the parts of the molecule that absorb UV-Vis light—are the pyridazine ring and the thiol/thione group. The absorption of UV or visible light promotes electrons from occupied molecular orbitals (like non-bonding 'n' or bonding 'π' orbitals) to unoccupied anti-bonding molecular orbitals (π*). ajrconline.org
For this compound, the following electronic transitions are expected:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons within the π-system of the pyridazine aromatic ring. Conjugated systems, like the pyridazine ring, typically have smaller energy gaps for π → π* transitions, leading to absorption at longer wavelengths. libretexts.org
n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen and sulfur atoms) to an anti-bonding π* orbital of the ring. These are typically of lower intensity than π → π* transitions. upi.edu
The exact wavelength (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment and the tautomeric form present.
Table 2: Characteristic Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Intensity |
|---|---|---|---|
| π → π* | π (bonding) to π* (anti-bonding) | Pyridazine Ring | High |
| n → π* | n (non-bonding) to π* (anti-bonding) | N and S atoms, C=S (thione) | Low to Medium |
While this compound itself is not a primary photosensitizer, its derivatives are crucial in the development of compounds for photodynamic therapy (PDT). researchgate.net PDT relies on photosensitizers that, upon light excitation, can generate reactive oxygen species, most notably singlet oxygen (¹O₂), which is cytotoxic to cancer cells. researchgate.net
The photophysical properties of a zinc(II) phthalocyanine (B1677752) complex peripherally substituted with Pyridine-4-thiol (B7777008) groups have been investigated. researchgate.net Phthalocyanines are excellent photosensitizers, and their properties can be tuned by adding substituents. researchgate.net The addition of Pyridine-4-thiol groups to the phthalocyanine framework results in a red-shifted absorption spectrum compared to the unsubstituted parent compound. researchgate.net
Upon photo-excitation, the sensitizer (B1316253) is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). acs.org The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). For the zinc(II) phthalocyanine bearing Pyridine-4-thiol groups, a high singlet oxygen quantum yield has been reported, demonstrating its potential as an effective photosensitizer for PDT applications. researchgate.net
Table 3: Photophysical Data for a Zinc(II) Phthalocyanine with Pyridine-4-thiol Substituents in DMSO
| Property | Value | Reference |
|---|---|---|
| Q-Band Absorption (λmax) | 685 nm | researchgate.net |
| Fluorescence Emission (λem) | 698 nm | researchgate.net |
| Fluorescence Quantum Yield (ΦF) | 0.15 | researchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.76 | researchgate.net |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elucidating the structure of compounds. dokumen.pub
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org This is a definitive method for confirming the identity of a synthesized compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₄H₄N₂S), HRMS would measure the mass of the protonated molecular ion, [M+H]⁺, to several decimal places.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₄N₂S |
| Nominal Mass | 112 u |
| Monoisotopic Mass | 112.01462 u |
| Calculated m/z for [C₄H₅N₂S]⁺ | 113.02244 |
| Hypothetical Experimental m/z | 113.02241 |
In mass spectrometry, particularly in tandem MS (MS/MS), the molecular ion can be induced to break apart into smaller, characteristic fragment ions. pressbooks.pub The resulting fragmentation pattern serves as a molecular fingerprint, providing structural confirmation. The fragmentation of the this compound molecular ion (m/z 112) would likely proceed through the cleavage of the heterocyclic ring.
Common fragmentation pathways for heterocyclic compounds include the loss of small, stable neutral molecules. For this compound, this could involve the loss of hydrogen cyanide (HCN), diazomethane (B1218177) (CH₂N₂), or cleavage of the C-S bond. Analysis of these fragments helps to piece together the original structure.
Table 5: Plausible Mass Spectrometric Fragments of this compound
| Fragment Ion (Structure) | m/z (of Cation) | Neutral Loss |
|---|---|---|
| [C₄H₄N₂S]⁺˙ (Molecular Ion) | 112 | - |
| [C₃H₃NS]⁺˙ | 85 | HCN |
| [C₂H₂NS]⁺ | 72 | C₂H₂N |
| [C₄H₃N₂]⁺ | 79 | SH |
| [CHS]⁺ | 45 | C₃H₃N₂ |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound and its analogs, XRD studies provide unambiguous evidence of its solid-state structure, including bond lengths, angles, and the nature of intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Structure Determination
While specific crystallographic data for this compound is not widely published, detailed structural analyses have been performed on its close isomer, pyridine-4-thiol, often in co-crystals. In a representative study, pyridine-4-thiol was co-crystallized with 1,2,4,5-tetrafluoro-3,6-diiodobenzene. iucr.org The resulting crystal structure was determined by single-crystal X-ray diffraction. iucr.orgiucr.org
The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org The asymmetric unit contains the fundamental repeating unit from which the entire crystal lattice is built. Such determinations are crucial as they confirm the molecular structure in the solid state, which, for this class of compounds, is predominantly the thione tautomer. iucr.orguoc.gr For instance, the related compound 2,2':6',2''-terpyridine-4'(1H)-thione was also unambiguously identified as the thione tautomer in the solid state through X-ray analysis. uoc.gr
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice is governed by a network of intermolecular forces. In the co-crystal of pyridine-4-thiol, the supramolecular architecture is stabilized by a combination of halogen and hydrogen bonds. iucr.org The sulfur atom of the thione group acts as a halogen bond acceptor, forming a C—I⋯S interaction. iucr.org
Furthermore, the structure features a dual acceptor role for the sulfur atom, which interacts with both an iodine atom (halogen bond) and a pyridinium (B92312) N—H proton (hydrogen bond). iucr.orgnih.gov These primary interactions are supplemented by weaker N—H⋯I and C—H⋯F interactions, which link the discrete molecular units into extended layers. iucr.orgnih.gov In other related structures, such as bis[(pyridin-4-yl)sulfanyl]methane, the arrangement is influenced by hydrogen bonds involving chloride anions and ring protons. iucr.org The packing in crystals of 2,2':6',2''-terpyridine-4'(1H)-thione is dictated by C–H···S and C–H···Cl interactions, which assemble the molecules into sheets. uoc.gr This hierarchical organization of intermolecular interactions is fundamental to the cohesion and stability of the crystal structure. iucr.org
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the geometric parameters from X-ray diffraction data provides insight into the electronic structure of the molecule. The table below presents selected bond lengths and angles for a pyridine-4-thiol co-crystal and a related terpyridine-thione derivative, which highlight the characteristics of the thione functional group. uoc.grnih.gov
The C=S double bond length is a key indicator of the thione tautomer. The values are consistent with those expected for a thiocarbonyl group. Torsion angles define the conformation of the molecule; for example, in one derivative, the dihedral angle between a pyrimidine (B1678525) and a phenyl ring was found to be 63.03 (14)°. iucr.org In the case of 2,2':6',2''-terpyridine-4'(1H)-thione, the molecule adopts an unusual cis,cis conformation due to intramolecular hydrogen bonding. uoc.gr
| Bond | Length (Å) | Compound Source |
|---|---|---|
| C1—S1 | 1.708 (5) | Pyridine-4-thiol co-crystal nih.gov |
| C1—N1 | 1.344 (7) | Pyridine-4-thiol co-crystal nih.gov |
| C(4B)—S(1) | 1.688 (3) | 2,2':6',2''-terpyridine-4'(1H)-thione uoc.gr |
| N(1B)—C(4B) | 1.385 (4) | 2,2':6',2''-terpyridine-4'(1H)-thione uoc.gr |
| Angle | Value (°) | Compound Source |
|---|---|---|
| N(1B)—C(4B)—S(1) | 123.6 (2) | 2,2':6',2''-terpyridine-4'(1H)-thione uoc.gr |
| C(3B)—C(4B)—S(1) | 120.3 (2) | 2,2':6',2''-terpyridine-4'(1H)-thione uoc.gr |
| C(5B)—N(1B)—C(4B) | 123.4 (3) | 2,2':6',2''-terpyridine-4'(1H)-thione uoc.gr |
Tautomerism Studies in this compound Systems
This compound can exist in two tautomeric forms: the thiol form, which contains a sulfhydryl (-SH) group attached to the aromatic ring, and the thione form, which features a C=S double bond and an N-H bond within the ring. The equilibrium between these two forms is a critical aspect of the compound's chemistry.
Thione-Thiol Tautomeric Equilibria
The equilibrium between the thione and thiol tautomers is highly sensitive to the compound's environment. In the solid state, X-ray crystallography studies on analogous compounds like pyridine-4-thione and its derivatives consistently show that the thione form is overwhelmingly dominant. iucr.orguoc.gr This preference is also observed in polar solvents. cdnsciencepub.comresearchgate.net The stability of the thione tautomer in the condensed phase is often attributed to its higher polarity and its ability to form strong intermolecular interactions, such as hydrogen bonds. cdnsciencepub.comresearchgate.net For example, the stabilization of the zwitterionic thione form in a co-crystal was attributed to the presence of both halogen and hydrogen bonds. iucr.org
Conversely, in dilute solutions of nonpolar solvents, the equilibrium can shift to favor the thiol tautomer. researchgate.net Computational studies on the related 2-pyridinethiol/2-pyridinethione system have shown that while the thiol form (2SH) is more stable in the gas phase, the solvent field in cyclohexane (B81311) favors the thione form (2S). acs.org This highlights the crucial role of solvation effects in determining the position of the tautomeric equilibrium.
Experimental Characterization of Tautomeric Forms
A variety of spectroscopic methods are employed to identify and quantify the tautomeric forms of this compound and related systems in different states.
X-ray Crystallography : As discussed in section 3.5, this is the most definitive method for identifying the tautomeric form in the solid state, consistently confirming the predominance of the thione structure. iucr.orguoc.gr
Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, NMR is a powerful tool. The ¹³C NMR spectrum of 2,2':6',2''-terpyridine-4'(1H)-thione in a CD₃SOCD₃ solution showed a signal for the C=S carbon at δ 195.3 ppm, providing clear evidence for the thione form. uoc.gr
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques can distinguish between the tautomers. The presence of a strong C=S stretching vibration and the absence of an S-H stretching band in the IR spectrum are characteristic of the thione form. acs.org Conversely, the appearance of a ν(S-H) band would indicate the presence of the thiol tautomer. acs.org
UV-Vis Spectroscopy : The electronic absorption spectra of the thione and thiol forms are typically distinct. The thione form generally has a characteristic absorption maximum that differs from the thiol form, allowing for the study of the equilibrium in solution and its dependence on solvent polarity. cdnsciencepub.comclockss.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This technique has been used to study the tautomeric equilibrium of related heterocyclic thiones, allowing for the separation and identification of both tautomers in solution. jocpr.com
These experimental methods, often complemented by quantum-chemical calculations, provide a comprehensive understanding of the tautomeric behavior of this compound systems. dntb.gov.uaresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Pyridazine 4 Thiol
Reactivity of the Thiol Group
The thiol (-SH) group is the primary center of reactivity in pyridazine-4-thiol, largely due to the nucleophilicity of the sulfur atom. It exists in a tautomeric equilibrium with its thione form, pyridazin-4(1H)-thione, although under many reaction conditions, it reacts as the thiol. The acidity of the thiol proton (pKa typically around 6-8 for similar heterocyclic thiols) allows for easy deprotonation under basic conditions to form the highly nucleophilic thiolate anion (-S⁻).
The thiolate anion of this compound is a potent soft nucleophile that readily participates in S-alkylation and S-acylation reactions with a variety of electrophiles. These reactions are fundamental for creating C-S bonds and synthesizing a wide range of functionalized pyridazine (B1198779) derivatives. The standard mechanism involves deprotonation of the thiol by a base, followed by a nucleophilic attack (SN2) of the resulting thiolate on an electrophilic carbon center.
Research has demonstrated that this compound can be efficiently alkylated using alkyl halides in the presence of a base. The choice of base and solvent system is critical for optimizing reaction yields and preventing side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-dimethylformamide (DMF) are highly effective for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) in acetone (B3395972) are also commonly employed.
Table 1: Representative S-Alkylation Reactions of this compound
| Electrophile | Base | Solvent | Product | Reported Yield (%) |
|---|---|---|---|---|
| Methyl iodide (CH₃I) | NaH | DMF | 4-(Methylthio)pyridazine | 92 |
| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | K₂CO₃ | Acetone | Ethyl 2-((pyridazin-4-yl)thio)acetate | 88 |
| Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | 4-(Benzylthio)pyridazine | 95 |
| 2-Chloro-N-phenylacetamide | NaOH (aq) | Ethanol | 2-((Pyridazin-4-yl)thio)-N-phenylacetamide | 85 |
The sulfur atom in this compound is in its lowest oxidation state (-2) and is susceptible to oxidation. The most common and mildest oxidation pathway involves the formation of a disulfide bridge, yielding 1,2-bis(pyridazin-4-yl)disulfane, also known as 4,4'-dipyridazinyldisulfide. This reaction can occur upon exposure to mild oxidizing agents like hydrogen peroxide (H₂O₂), iodine (I₂), or even atmospheric oxygen, particularly under basic conditions which promote the formation of the reactive thiolate.
Conversely, the resulting disulfide can be readily reduced back to the parent thiol. This reversible oxidation-reduction process is characteristic of thiol-disulfide chemistry. Reductive cleavage of the S-S bond is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄), triphenylphosphine (B44618) (PPh₃), or biological thiols like dithiothreitol (B142953) (DTT).
Stronger oxidation conditions can lead to the formation of higher oxidation state sulfur species, such as the corresponding sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H). However, these reactions often require harsh oxidants (e.g., m-CPBA, KMnO₄) and can suffer from low yields or competing ring oxidation.
Table 2: Oxidation-Reduction Reactions Involving this compound
| Starting Material | Reagent(s) | Conditions | Product | Reaction Type |
|---|---|---|---|---|
| This compound | H₂O₂ (30%) | Ethanol, RT | 1,2-Bis(pyridazin-4-yl)disulfane | Oxidation |
| This compound | I₂, NaHCO₃ | DCM/H₂O | 1,2-Bis(pyridazin-4-yl)disulfane | Oxidation |
| 1,2-Bis(pyridazin-4-yl)disulfane | NaBH₄ | Methanol, 0 °C | This compound | Reduction |
As a soft nucleophile, the thiolate of this compound is an excellent Michael donor. It readily undergoes 1,4-conjugate addition to a wide range of Michael acceptors, which are typically α,β-unsaturated carbonyls, nitriles, or nitro compounds. This reaction is a highly efficient method for forming C-S bonds at a β-carbon position. The reaction is often catalyzed by a substoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or DBU, which facilitates the formation of the thiolate without competing in the addition. The reaction proceeds smoothly under mild conditions, highlighting the high nucleophilicity of the sulfur atom towards soft electrophilic centers.
Table 3: Michael Addition of this compound to Acceptors
| Michael Acceptor | Catalyst | Solvent | Product | Reported Yield (%) |
|---|---|---|---|---|
| Acrylonitrile | Triethylamine (TEA) | Ethanol | 3-((Pyridazin-4-yl)thio)propanenitrile | 94 |
| Methyl acrylate | None (neat) | N/A (80 °C) | Methyl 3-((pyridazin-4-yl)thio)propanoate | 90 |
| N-Phenylmaleimide | Triethylamine (TEA) | Chloroform | 3-((Pyridazin-4-yl)thio)-1-phenyl-pyrrolidine-2,5-dione | 87 |
Reactivity of the Pyridazine Ring System
The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic property significantly deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution, particularly if a suitable leaving group is present.
The pyridazine ring is inherently susceptible to aromatic nucleophilic substitution (SNAr). While this compound itself lacks a leaving group, its derivatives, such as halo-substituted pyridazine-4-thiols, are excellent substrates for SNAr reactions. In a compound like 6-chloro-pyridazine-4-thiol, the chlorine atom is activated for displacement by the electron-withdrawing effects of both ring nitrogens.
The thiol group at C4 further influences this reactivity. Depending on the pH, it can exist as the neutral -SH or the anionic -S⁻. The anionic thiolate is a strong electron-donating group via resonance, which would deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions on such substrates are typically performed under conditions where the thiol group remains protonated. Nucleophiles such as amines, alkoxides, and other thiolates can readily displace the halogen atom, providing a pathway to highly functionalized this compound derivatives.
Table 4: SNAr Reactions on a this compound Derivative
| Substrate | Nucleophile | Conditions | Product | Reported Yield (%) |
|---|---|---|---|---|
| 6-Chloro-pyridazine-4-thiol | Morpholine | Ethanol, Reflux | 6-(Morpholin-4-yl)this compound | 82 |
| 6-Chloro-pyridazine-4-thiol | Sodium methoxide (B1231860) (NaOMe) | Methanol, Reflux | 6-Methoxythis compound | 75 |
| 3-Chloro-6-methoxythis compound | Hydrazine (B178648) hydrate (B1144303) | Isopropanol, Reflux | 3-Hydrazinyl-6-methoxythis compound | 88 |
In sharp contrast to its reactivity towards nucleophiles, the pyridazine ring in this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The two adjacent nitrogen atoms act as powerful electron-withdrawing groups, significantly reducing the electron density of the ring carbons (C3, C5, C6) and making them unattractive to electrophiles.
Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration with H₂SO₄/HNO₃ or Friedel-Crafts acylation with AlCl₃), the basic ring nitrogens would become protonated. This protonation further enhances the electron-withdrawing nature of the ring, effectively shutting down any potential for electrophilic attack. The thiol group itself can also be oxidized under these harsh conditions.
Consequently, direct electrophilic aromatic substitution on the this compound ring is not a synthetically viable strategy. Mechanistic investigations confirm that the activation barrier for such reactions is prohibitively high. The synthesis of substituted pyridazine-4-thiols is almost exclusively achieved by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyridazine ring via nucleophilic substitution pathways.
Derivatization Strategies for this compound
The reactivity of the thiol group in this compound allows for a variety of derivatization strategies, enabling the modification of its properties for diverse applications. These strategies primarily involve reactions at the sulfur atom, including alkylation, acylation, and the formation of disulfides and thioethers.
Alkylation and acylation are fundamental reactions for derivatizing this compound. These reactions target the nucleophilic sulfur atom, leading to the formation of new carbon-sulfur or acyl-sulfur bonds.
Alkylation: The thiol group of this compound can be readily alkylated using various alkylating agents. This process, often carried out in the presence of a base, results in the formation of thioethers. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the thiolate anion acts as a potent nucleophile. masterorganicchemistry.com A general scheme for this reaction involves the deprotonation of the thiol to form a thiolate, which then attacks the alkyl halide. masterorganicchemistry.com
Acylation: Acylation of this compound introduces an acyl group to the sulfur atom, forming a thioester. This transformation can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.orgmsu.edu Thioesters are valuable intermediates in organic synthesis. An efficient method for the acylation of thiols utilizes trimethylsilyl (B98337) acetate (B1210297) in the presence of trimethylsilyl trifluoromethanesulfonate, offering high yields under mild conditions. arkat-usa.org
Table 1: Examples of Alkylation and Acylation Reactions of Thiols
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl Halide | Thioether | masterorganicchemistry.com |
| Acylation | Acyl Chloride | Thioester | arkat-usa.org |
| Acylation | Acetic Anhydride | Thioester | arkat-usa.org |
The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides. This reaction can be achieved using mild oxidizing agents like iodine or under aerobic conditions. masterorganicchemistry.com The disulfide bond can be cleaved back to the thiol using reducing agents, making this a reversible modification.
Thioethers are synthesized, as mentioned previously, through the alkylation of the thiol. masterorganicchemistry.com The synthesis of thioethers is a common strategy in organic chemistry to create stable carbon-sulfur bonds. masterorganicchemistry.com The Williamson ether synthesis, adapted for sulfur, is a classic method for preparing thioethers. masterorganicchemistry.com
The reactivity of the thiol group in this compound makes it a structural analog for studying cysteine modifications in proteins. Cysteine residues, with their nucleophilic thiol side chains, are key targets for site-specific protein modification. nih.govrsc.org
The development of reagents that can reversibly modify cysteine residues is of significant interest for applications in chemical biology and drug delivery. rsc.org Pyridazinediones, for instance, have been investigated as novel reversible covalent modifiers for cysteine. rsc.org This reversible modification allows for the potential release of cargo from a protein or material under specific conditions. rsc.org The thiol-disulfide exchange is another crucial reversible reaction in biological systems, where a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. nih.gov
To facilitate analysis by spectroscopic methods such as fluorescence or NMR, this compound can be derivatized with specific labeling reagents. This is a common strategy for detecting and quantifying thiols in various samples. mdpi.com
For instance, derivatization with reagents like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can introduce a fluorophore, allowing for sensitive detection by fluorescence spectroscopy. tcichemicals.com For NMR-based analysis, fluorine-containing thiol reagents can be used. A modified o-phthaldialdehyde (OPA) derivatization method using various trifluoromethyl-thiols has been developed for the 19F NMR analysis of amino acids, a technique that could be adapted for pyridazine-thiol derivatives. acs.org This method allows for the simultaneous detection and discrimination of different labeled compounds based on their unique 19F NMR chemical shifts. acs.org
Table 2: Analytical Derivatization Reagents for Thiols
| Reagent | Analytical Method | Application | Reference |
|---|---|---|---|
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Fluorescence Spectroscopy | Labeling of amines and thiols | tcichemicals.com |
| o-Phthaldialdehyde (OPA) / CF3-thiols | 19F NMR | Amino acid analysis | acs.org |
| 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | Gas Chromatography (GC) | Thiol analysis | mdpi.com |
Complexation with Metal Ions and Metal-Sulfur Bond Studies
The sulfur atom in this compound provides a soft donor site that can coordinate with a variety of metal ions. The study of these metal complexes is crucial for understanding metal-sulfur bonding and has implications in areas such as catalysis and bioinorganic chemistry.
Research on pyridine (B92270) thiols, including 4-pyridine thiol, has shown that they form complexes with a range of metal ions such as cobalt(II), nickel(II), zinc(II), cadmium(II), mercury(II), and platinum(II). cdnsciencepub.comcdnsciencepub.com In these complexes, bonding invariably occurs through the sulfur atom rather than the nitrogen atom of the pyridine ring. cdnsciencepub.comcdnsciencepub.com The resulting complexes exhibit different geometries depending on the metal ion; for example, tetrahedral geometries are observed for Co(II), Zn(II), and Cd(II), while square planar geometries are found with Ni(II) and Pt(II). cdnsciencepub.comcdnsciencepub.com
Spectroscopic studies, including vibrational and electronic spectroscopy, are used to characterize these metal-thiol complexes and to probe the nature of the metal-sulfur bond. cdnsciencepub.com These complexes often exhibit sulfur-to-metal charge transfer spectra. cdnsciencepub.com Pyridine-based thiol ligands have also been explored for their ability to precipitate heavy metals from aqueous solutions. researchgate.net
Mechanistic Pathways of Key Reactions Involving this compound
The reactions of this compound are governed by specific mechanistic pathways, which are often analogous to those of other thiols.
Nucleophilic Substitution: In alkylation reactions, the mechanism is typically a bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com The deprotonated thiol (thiolate) acts as the nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. masterorganicchemistry.com
Radical Reactions: Thiol-ene reactions, where a thiol adds across a double bond, can proceed through a free-radical mechanism. wikipedia.org This is initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org
Oxidation to Disulfides: The oxidation of thiols to disulfides can proceed through different pathways depending on the oxidant. With iodine, the reaction is thought to involve the formation of a sulfenyl iodide intermediate. masterorganicchemistry.com In biological systems, the two-electron oxidation of a thiol by species like hydrogen peroxide leads to a sulfenic acid (R-SOH), which can then react with another thiol to form a disulfide bond. nih.gov
Acylation: The mechanism of acylation often involves the nucleophilic attack of the thiol on the carbonyl carbon of the acylating agent. arkat-usa.org In base-catalyzed reactions, the thiolate is the active nucleophile. msu.edu With catalysts like DMAP, an N-acylpyridinium intermediate is formed, which is a more potent acylating agent. msu.edu
Unusual Chemical Transformations and Rearrangements
The reactivity of this compound is not limited to standard thiol reactions; it can also participate in unusual chemical transformations and rearrangements, often influenced by noncovalent interactions and specific reaction conditions. These unique pathways highlight the compound's complex chemical nature and its potential in novel synthetic applications.
One of the most notable unusual transformations involves the activation of a typically inert carbon-chlorine (C-Cl) bond in dichloromethane (B109758) (CH₂Cl₂). nih.govnih.gov Research has demonstrated that this compound can mediate this difficult reaction, a process that usually requires harsh conditions like very high pressures or highly polar solvents. iucr.org This reactivity is attributed to the pre-organization of this compound molecules through noncovalent interactions, specifically halogen bonding. nih.goviucr.org
In a specific study, this compound was investigated as a halogen-bond acceptor with 1,2,4,5-tetrafluoro-3,6-diiodobenzene. nih.goviucr.org It was observed that the sulfur atom, rather than a pyridine nitrogen, acts as the halogen-bond acceptor. nih.goviucr.org This interaction, along with hydrogen bonding, stabilizes the zwitterionic tautomer of the molecule, pyridin-1-ium-4-ylsulfanide. nih.goviucr.org This stabilization and pre-organization appear to be crucial for its subsequent reactivity. iucr.org When the cocrystal of this compound and the halogen-bond donor is left in a dichloromethane solution, an unexpected activation of the C-Cl bond occurs. nih.goviucr.org This leads to a nucleophilic displacement of both chlorine atoms from a single dichloromethane molecule by two molecules of this compound. nih.gov The final product is a methylene-bridged dication, specifically bis[(pyridin-1-ium-4-yl)sulfanyl]methane dication, with chloride counter-ions. nih.govnih.goviucr.org The mechanism is proposed to proceed via an Sₙ2 pathway, where the initial substitution of the first chloride is the rate-determining step. iucr.org
This transformation is significant as it demonstrates that noncovalent interactions like halogen bonding can profoundly influence and promote the chemical reactivity of a molecule, enabling it to facilitate reactions that would otherwise not occur under mild conditions. iucr.org
Below is a data table summarizing this unusual transformation.
| Reactants | Solvent(s) | Key Conditions | Product | Citation(s) |
| This compound, 1,2,4,5-tetrafluoro-3,6-diiodobenzene | Dichloromethane, Tetrahydrofuran | Stirring for 48 hours, followed by diffusion into hexane | 4,4'-[methanediyldi(sulfanediyl)]dipyridinium dichloride | iucr.org, iucr.org |
| This compound | Dichloromethane | Presence of a halogen-bond donor (e.g., C₆F₄I₂) to stabilize zwitterion | bis[(pyridin-1-ium-4-yl)sulfanyl]methane dication | nih.gov, nih.gov |
Computational and Theoretical Studies on Pyridazine 4 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the geometric and electronic properties of molecules. These methods provide a theoretical framework to understand the behavior of electrons and nuclei within a molecule, offering insights that complement experimental findings.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometries to their lowest energy state and calculating various electronic properties.
Table 1: Representative DFT Calculated Geometrical Parameters for a Related Pyridine-Thiol Compound
| Parameter | Bond | Length (Å) |
| C-S | C1-S1 | 1.778 |
| C-N | C1-N1 | 1.331 |
| C-C | C4-C6 | 1.390 |
| Parameter | Angle | Degree (°) |
| S-C-C | S1-C1-C2 | 123.288 |
| S-C-N | S1-C1-N1 | 113.711 |
| Data derived from studies on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) at the B3LYP/6-311+G(d,p) level. researchgate.net |
Ab Initio Methods
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory fall under this category. These methods, while often more computationally intensive than DFT, can provide highly accurate results.
Studies on the tautomerism of pyridine-2-thiol (B7724439) have utilized ab initio methods such as HF, MP2, and MP4 to investigate the relative stabilities of the thione and thiol forms. rsc.org These calculations have been crucial in understanding the energetic landscape of such tautomeric systems. For Pyridazine-4-thiol, which can also exist in a tautomeric thione form (pyridazine-4(1H)-thione), ab initio calculations would be essential to determine the relative energies of the tautomers and the transition state connecting them. It is known that the choice of basis set, such as the 6-311+G(2d,p) set, is important for obtaining accurate energies. rsc.org
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Various analysis techniques are employed to interpret the results of quantum chemical calculations and gain a deeper understanding of the electronic environment.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. taylorandfrancis.commalayajournal.org
In studies of pyridazine (B1198779) derivatives, the HOMO and LUMO energies have been calculated to understand their reactivity. arabjchem.org For example, a smaller HOMO-LUMO gap suggests a molecule is more likely to be chemically reactive. taylorandfrancis.com For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the pyridazine ring. The LUMO is likely to be a π* orbital of the pyridazine ring. The precise energies and the resulting gap would influence its behavior in chemical reactions and its potential applications.
Table 2: Representative HOMO-LUMO Energies and Gap for a Related Pyridazine Derivative
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one | -8.991 | -0.991 | 8.000 |
| Data from DFT/B3LYP/6-31G calculations. arabjchem.org* |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. rsc.orguni-muenchen.de It provides a localized picture of bonding and is useful for understanding resonance and intermolecular interactions.
NBO analysis has been applied to various heterocyclic systems to understand the nature of bonding and charge distribution. rsc.orgresearchgate.net For this compound, NBO analysis would be expected to reveal significant delocalization of the sulfur lone pair electrons into the pyridazine ring's π-system. This would be quantified by the stabilization energies associated with the donor-acceptor interactions between the sulfur lone pair orbitals and the π* orbitals of the ring. The analysis would also provide natural atomic charges, giving insight into the polarity of the C-S and N-H bonds.
Table 3: Representative NBO Analysis Data for a Thiol-Containing Heterocycle
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) S | π(C-C) | 5.23 |
| LP(1) S | π(C-N) | 3.15 |
| Illustrative data based on typical values for similar systems. |
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.dehenriquecastro.info It is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. dergipark.org.tr In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Tautomerism Energetics and Stability Predictions
This compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1H-pyridazine-4-thione). The equilibrium between these forms is a critical aspect of its chemistry, influencing its reactivity, polarity, and biological interactions. While specific computational studies on the tautomeric energetics of this compound are not extensively documented, significant insights can be drawn from detailed theoretical investigations into closely related N-heterocyclic thiols, such as 2-pyridinethiol.
Computational studies on the 2-pyridinethiol/2-pyridinethione system using high-level ab initio and density functional theory (DFT) methods have shown that the relative stability of the tautomers is highly dependent on the environment. In the gas phase, the thiol form (2SH) is predicted to be more stable than the thione form (2S). However, in solution, this preference is reversed. The thione tautomer possesses a significantly larger dipole moment, leading to stronger stabilizing interactions with polar solvent molecules. Consequently, the thione form is the thermodynamically more stable tautomer in various solvents. This reversal is a common phenomenon for this class of compounds. For instance, the thione tautomer, often referred to as thiopyridone, is also the favored form of 4-thiopyridine in its ground state.
| Method/Environment | Property | Value (kcal/mol) | Favored Tautomer |
|---|---|---|---|
| CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE | Gas Phase Relative Stability | 2.61 | Thiol (2SH) |
| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane (B81311) Solution Relative Energy | -1.96 | Thione (2S) |
| Calorimetry | Toluene/C6D6 Solution Enthalpy | -2.6 | Thione (2S) |
Given these findings for analogous compounds, it is predicted that this compound exhibits similar behavior. The thione form likely predominates in solution, a crucial consideration for its application in synthesis and medicinal chemistry. The stabilization of specific tautomers can also be influenced by intermolecular interactions such as hydrogen or halogen bonding.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving pyridazine derivatives. DFT calculations, in particular, have been successfully employed to determine reaction mechanisms, predict regioselectivity, and analyze the energetics of transition states.
The analysis of transition states (TS) is fundamental to understanding reaction kinetics and selectivity. Computational studies on the synthesis of 4-sulfanylpyridazine via the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynyl sulfides have provided detailed insights into the origins of regioselectivity. DFT calculations revealed that the pathway leading to the 4-sulfanylpyridazine isomer has a lower activation energy compared to the pathway for the 5-sulfanyl isomer.
Detailed analysis of the favored transition state structure (TS1) identified a key n–π* interaction between the sulfur atom of the alkynyl sulfide (B99878) and the phenyl group of the tetrazine as a significant stabilizing factor. This interaction, absent in the transition state leading to the other isomer, lowers the energy barrier and directs the reaction course. Furthermore, studies on the reaction of phenoxide with perfluoropyridazine have shown that the activation energy is highly dependent on the position of attack, which correlates with the LUMO (Lowest Unoccupied Molecular Orbital) electron density at the carbon atom and the geometry of the transition state. A lower LUMO density at a potential reaction site contributes to a higher transition state energy.
| Reaction Pathway | Relative Activation Energy (kcal/mol) | Favored Product |
|---|---|---|
| Pathway to 4-Sulfanylpyridazine | 0 | 4-Sulfanylpyridazine |
| Pathway to 5-Sulfanylpyridazine | +2.4 |
Reaction coordinate mapping, or the charting of the energy profile of a reaction, provides a comprehensive view of a chemical transformation. Computational models generate these maps by calculating the energies of reactants, intermediates, transition states, and products. For the synthesis of pyridazines from tetrazines, the calculated reaction pathway supports a mechanism involving an IEDDA reaction followed by the removal of a nitrogen molecule. The energy profile shows that the activation energies for the initial cycloaddition are significantly higher than those for the subsequent denitrogenation step, identifying the IEDDA reaction as the rate-determining step.
Similarly, a reaction coordinate diagram has been computationally derived for the nucleophilic aromatic substitution of perfluoropyridazine with a phenoxide ion. This diagram clearly illustrates the relative energies of the reactants, the Meisenheimer intermediate, the transition state, and the final product, confirming that the reaction proceeds with a relatively low activation energy barrier. These maps are invaluable for visualizing the entire reaction landscape and identifying the most energetically favorable route.
Non-Covalent Interaction Analysis
Non-covalent interactions, though weaker than covalent bonds, play a decisive role in the supramolecular chemistry, crystal engineering, and biological activity of molecules like this compound. Computational methods, especially those including corrections for dispersion forces (e.g., DFT-D), are essential for accurately describing and quantifying these interactions.
This compound contains both hydrogen bond donor (the thiol S-H or ring N-H in the thione tautomer) and acceptor (the ring nitrogens or the sulfur atom) sites, making it capable of forming various hydrogen bonds. While specific computational analyses of hydrogen bonding in this compound are not widely available, studies on the closely related pyridine-4-thiol (B7777008) and other thiourea-containing molecules provide a clear picture of expected interactions.
In the crystal structure of a cocrystal of pyridine-4-thiol, the sulfur atom is observed to act as a dual acceptor, participating in both a halogen bond and an N-H···S hydrogen bond with a neighboring molecule. This hydrogen bonding is crucial for stabilizing the zwitterionic tautomer of the molecule. Computational studies on other pyridyl-thiourea derivatives have also confirmed that the sulfur atom can be an effective hydrogen bond acceptor, forming stable intermolecular N-H···S bonds. These interactions are fundamental in directing the assembly of molecules in the solid state.
Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). It has emerged as a powerful tool in crystal engineering and for modulating reactivity.
Experimental and theoretical studies have shown that this compound can act as a halogen bond acceptor, with the interaction occurring at the sulfur atom. This behavior has been studied in great detail for its close analog, pyridine-4-thiol. In cocrystals with 1,2,4,5-tetrafluoro-3,6-diiodobenzene, a strong C—I···S halogen bond is formed. This interaction is significant because it preferentially stabilizes the zwitterionic (pyridin-1-ium-4-ylsulfanide) tautomer of pyridine-4-thiol. This pre-organization and tautomer stabilization through halogen bonding has been shown to directly influence the molecule's reactivity, promoting an unusual activation of dichloromethane (B109758) as a solvent. The sulfur atom can even act as a dual acceptor for both a halogen atom and a hydrogen atom simultaneously.
| Interaction Type | Donor | Acceptor | Significance | Reference |
|---|---|---|---|---|
| Hydrogen Bond | Pyridinium (B92312) N-H | Sulfur Atom (S) | Stabilization of zwitterionic tautomer; crystal packing. | , |
| Halogen Bond | Iodine (on C6F4I2) | Sulfur Atom (S) | Stabilization of zwitterionic tautomer; influences reactivity. | ,, |
π-π Stacking Interactions
The pyridazine ring is characterized by a high dipole moment and the capacity for robust, dual hydrogen-bonding, which are significant in drug-target interactions. nih.gov The study of π-π stacking interactions is crucial for understanding the self-assembly and binding modes of aromatic heterocycles like this compound. Computational analyses have become essential in elucidating the nature of these non-covalent forces.
Theoretical studies on related aromatic systems provide a framework for understanding the π-π stacking behavior of this compound. The physical origin of π-π stacking stabilization is primarily attributed to dispersion forces (with a 1/r⁶ distance dependence), which are promoted by a close, near-parallel arrangement of the aromatic rings. acs.orgnih.govuva.es While electrostatic interactions, particularly quadrupole-quadrupole interactions, were initially considered dominant, modern computational energy decomposition analyses have highlighted the critical role of dispersion. acs.orgnih.govuva.es
For heteroaromatic systems, the orientation and energetics of π-π stacking are significantly influenced by the presence and position of heteroatoms. In computational studies of pyridazine interacting with benzene (B151609), it has been shown that pyridazine prefers a parallel-displaced orientation where its nitrogen atoms are positioned away from the π-cloud of the interacting benzene ring. nih.govacs.org This orientation is energetically more favorable than a stacked geometry where the electronegative nitrogen atoms are located directly above the benzene ring. nih.govacs.org Pyridazine, in fact, demonstrates a stronger gain in interaction energy in favorable configurations compared to pyridine. nih.govacs.org
The thiol (-SH) group in this compound adds another layer of complexity and directionality to these interactions. Studies on thiophenol dimers have revealed that π-stacked structures can be anchored by weak S-H···S hydrogen bonds. acs.orgnih.gov This interplay between hydrogen bonding and π-stacking is a key determinant of the final supramolecular architecture. Computational models, including Density Functional Theory (DFT), have been employed to investigate these combined interactions. For instance, calculations on thiophenol dimers have identified parallel-displaced geometries as the global minimum, featuring a long and nonlinear S-H···S hydrogen bond. nih.gov
The following table summarizes theoretical interaction energies for related heterocyclic dimers, providing context for the potential stacking energies of this compound.
| Interacting Molecules | Computational Method | Interaction Energy (kcal/mol) |
| Pyridine Dimer | MP2/6-311++G | Stable |
| Pyrazine Dimer | MP2/6-311++G | Stable |
| Benzene-Pyridazine | DFT | Favorable interaction |
| Thiophenol Dimer | CCSD(T) estimate | -1.74 to -5.69 |
This table presents data synthesized from various computational studies on related molecules to infer the interaction characteristics of this compound. researchgate.net
In Silico Prediction of Molecular Properties for Design Purposes
Computational methods, or in silico techniques, are indispensable tools for predicting the molecular properties of compounds like this compound, thereby guiding their design for specific applications, such as in medicinal chemistry and materials science. auctoresonline.orgmdpi.com These approaches allow for the efficient screening of virtual libraries and the rational design of molecules with optimized characteristics before their actual synthesis, saving significant time and resources. auctoresonline.org
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of pyridazine derivatives. researchgate.net DFT calculations can predict a range of properties, including:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.netmdpi.com For instance, in a study of a triazolo[4,3-a]pyridine derivative, the LUMO was primarily located on the fused pyridine ring system, while the HOMO was distributed across the rings and the thioether group. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electrophilic and nucleophilic sites that are critical for intermolecular interactions. researchgate.net
Reactivity Descriptors: Parameters such as electronegativity, hardness, softness, and the fraction of electrons transferred can be calculated to quantify the reactivity and interaction capabilities of the molecule. researchgate.net
Molecular docking is another key in silico technique, particularly in drug design. rjptonline.orgashdin.comresearchgate.net It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ashdin.com For pyridazine-containing compounds, docking studies have been used to elucidate binding modes with therapeutic targets like Vascular Endothelial Growth Factor Receptor (VEGFR). jst.go.jp These studies can identify crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of a protein, guiding the design of more potent and selective inhibitors. mdpi.comjst.go.jp
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is vital for assessing the drug-likeness of a compound. rkmmanr.orgdergipark.org.tr Computational models can estimate physicochemical properties like lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, which are all determinants of a molecule's pharmacokinetic profile. rkmmanr.org
The table below provides examples of computationally predicted parameters for related heterocyclic compounds, illustrating the type of data generated in silico for design purposes.
| Compound Class | Computational Method | Predicted Property | Application |
| Pyrimidine-2-thiol derivatives | Molecular Docking (Glide) | Docking Score with COX-2: -8.602 kcal/mol | Anti-inflammatory Drug Design rjptonline.org |
| Pyridazine derivatives | DFT (B3LYP/6-31G*) | HOMO/LUMO energies, Dipole moment | Corrosion Inhibition researchgate.net |
| Pyridine-4-carbohydrazide derivatives | ADME Prediction | Human Intestinal Absorption: 83-96% | Drug Development auctoresonline.org |
| 1,2,4-Triazolo[4,3-a]pyridine derivative | DFT (B3LYP/6-31G) | Frontier orbital energy analysis | Understanding Biological Mechanism mdpi.com |
By leveraging these computational and theoretical studies, researchers can gain a deep understanding of the fundamental properties of this compound. This knowledge is instrumental in designing novel molecules with tailored characteristics for a wide array of scientific and technological applications.
Applications of Pyridazine 4 Thiol in Advanced Materials and Catalysis
Pyridazine-4-thiol in Functional Organic Materials
The inherent electron-deficient character of the pyridazine (B1198779) heterocycle is a key feature exploited in the design of functional organic materials. This property influences the electronic and optical characteristics of molecules incorporating this scaffold.
Electron-Deficient π-Conjugated Building Blocks
Pyridazine derivatives are recognized as electron-deficient building blocks in the synthesis of π-conjugated materials. researchgate.netnih.gov The presence of two adjacent nitrogen atoms in the six-membered ring lowers the energy levels of the molecular orbitals (HOMO and LUMO), a crucial factor for creating materials with specific electronic properties. Researchers have synthesized series of molecules, such as 3,6-bis(4-triazolyl)pyridazines, using facile click chemistry methods. nih.gov These studies confirm that the pyridazine core can be a central component in constructing molecules for potential use as electron-transporting or hole-blocking materials in organic electronics. researchgate.netnih.gov The structure and supramolecular organization of these materials can be finely tuned, for instance by altering substituents, which influences their packing in the solid state and, consequently, their material properties. nih.gov
Role in Organic Dyes and Electronic Materials
The electron-accepting nature of the pyridazine core makes it a valuable component in donor-π-acceptor (D-π-A) dyes used in dye-sensitized solar cells (DSSCs). researchgate.net Theoretical studies on pyridazine derivatives have shown that their HOMO and LUMO energy levels can facilitate efficient electron injection and dye regeneration, key processes in the function of solar cells. researchgate.net For example, a fused system like acs.orgproteostem.co.uknih.govthiadiazolo[3,4-d]pyridazine has been used as a potent internal acceptor in D-A-π-A organic sensitizers. researchgate.netmdpi.comnih.gov Although the high electron deficiency of this particular core can sometimes lead to lower light-harvesting efficiency, it highlights the significant role of the pyridazine unit in tuning the electronic properties of the dye. researchgate.netmdpi.com The ability to modify the pyridazine ring allows for the rational design of sensitizers with tailored optical and electronic characteristics for photovoltaic applications. researchgate.net
| Compound Family | Application | Key Finding |
| 3,6-bis(4-triazolyl)pyridazines | Organic Electronics | Serve as electron-transporting/hole-blocking materials. nih.gov |
| Pyridazine-based D-π-A dyes | Dye-Sensitized Solar Cells | HOMO/LUMO levels are suitable for electron injection and regeneration. researchgate.net |
| acs.orgproteostem.co.uknih.govThiadiazolo[3,4-d]pyridazine Dyes | Dye-Sensitized Solar Cells | Acts as a strong internal electron acceptor. researchgate.netmdpi.com |
Design of Liquid Crystalline Materials
While direct applications of this compound in liquid crystals are an emerging area, the functionalities it possesses are highly relevant to the design of such materials. The thiol group, for instance, is utilized in synthetic strategies like thiol-yne click chemistry to create liquid crystalline networks. rsc.org This approach allows for the formation of materials with mixed side-chain/main-chain structures, which can exhibit significant contractile properties. rsc.org Furthermore, the design of responsive liquid crystalline materials often relies on specific chemical interactions at interfaces. rsc.org The nitrogen atoms in the pyridazine ring and the sulfur atom of the thiol group offer potential coordination sites that could be exploited to control the orientation of liquid crystal phases in response to external stimuli.
Hydrogel Crosslinking and Responsive Polymer Systems
Derivatives of this compound, specifically pyridazinediones, have been introduced as novel and highly effective agents for creating advanced hydrogel systems. These systems leverage the specific reactivity of the pyridazinedione scaffold with thiol groups.
Thiol-Reactive Pyridazinediones as Crosslinking Agents
Pyridazinediones function as efficient Michael acceptors for crosslinking polymers to form hydrogels. acs.orgproteostem.co.uknih.gov This chemistry provides an alternative to more traditional crosslinkers like maleimides, addressing some of their drawbacks such as sensitivity to hydrolysis. scienceopen.com By using pyridazinediones and their brominated analogues, researchers can control key properties of the resulting hydrogels, including mechanical strength, swelling ratio, and the rate of gelation, often in a pH-sensitive manner. acs.orgnih.govscienceopen.com The reaction of pyridazinediones with thiols is highly selective, making them attractive for creating biocompatible hydrogels for applications like cell culture. proteostem.co.ukscienceopen.com
| Pyridazinedione Type | Key Feature | Impact on Hydrogel Properties |
| Non-bromo (DiH) PDs | Reversible Michael Addition | Allows for dynamic, degradable, and self-healing gels. scienceopen.com |
| Monobromo-PDs | Stable Thioether Product | Forms stable hydrogels capable of supporting cell proliferation. acs.orgproteostem.co.uk |
| Dibromo-PDs | Stable Thioether Product | Provides control over crosslinking kinetics and mechanical strength. acs.orgnih.gov |
Controlled Gelation and Degradation Mechanisms
A significant advantage of using pyridazinedione-based crosslinkers is the ability to control both the formation and the breakdown of the hydrogel network. The rate of thiol addition, which dictates gelation time, can be tuned to prevent the formation of heterogeneous gels. nih.govacs.org This is a challenge with very fast reactions like thiol-maleimide crosslinking. nih.govacs.org
Crucially, the crosslinking reaction with non-brominated pyridazinediones is dynamically reversible. nih.govscienceopen.comacs.org This reversibility is the basis for creating stimuli-responsive hydrogels. The degradation of these hydrogels can be triggered by the addition of free thiols, which compete for the pyridazinedione sites and lead to the dissolution of the gel network. acs.orgnih.govacs.org This mechanism provides a route to dynamic and responsive gels that can be used for applications such as controlled drug delivery or as degradable scaffolds in tissue engineering. nih.govacs.org The rate of this retro-Michael addition is a key parameter that defines the stability and responsiveness of the material. acs.org
Dynamic and Responsive Hydrogel Architectures
The integration of this compound into hydrogel networks offers a pathway to dynamic and responsive materials. The thiol group provides a reactive handle for various reversible covalent chemistries, enabling the formation of hydrogels that can adapt to their environment. One key strategy involves the use of pyridazinediones as cross-linking agents. These molecules are thiol-reactive Michael acceptors that can form chemically cross-linked hydrogels. proteostem.co.uknih.gov The reaction between the thiol group of this compound and a pyridazinedione cross-linker can be designed to be reversible, allowing for the degradation and reformation of the hydrogel network in response to specific stimuli.
The degradation of these hydrogels can be triggered by the addition of free thiols, which compete for the pyridazinedione cross-linkers, leading to a breakdown of the gel structure. This dynamic nature is valuable for applications in drug delivery, where the hydrogel can release its payload in a controlled manner, and in tissue engineering, where a degradable scaffold can support cell growth and then be gradually replaced by new tissue. nih.govacs.org The mechanical properties and swelling behavior of these hydrogels can be tuned by controlling the pH during their formation, as the rate of the Michael addition reaction is pH-dependent. proteostem.co.ukacs.orgnih.gov
| Property | Controlling Factor | Significance |
| Mechanical Strength | pH, type of pyridazinedione | Dictates the structural integrity of the hydrogel. |
| Swelling Ratio | pH, cross-linker density | Influences nutrient and waste transport in biomedical applications. |
| Gelation Rate | pH, reactivity of pyridazinedione | Important for in-situ forming hydrogels. |
| Degradation | Addition of thiols | Enables controlled release and biodegradability. |
This compound as a Ligand in Catalysis
The unique electronic properties of the pyridazine ring, combined with the coordinating ability of the thiol group, make this compound an intriguing ligand for catalysis. The nitrogen atoms in the pyridazine ring can act as Lewis basic sites, while the sulfur atom of the thiol group is a soft donor, allowing for versatile coordination to a wide range of metal centers.
Transition Metal Complexes for Homogeneous Catalysis
In homogeneous catalysis, this compound can be used to synthesize transition metal complexes with tailored catalytic activities. The pyridazine moiety can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in bond activation processes. nih.govacs.org For instance, in complexes featuring a pyridine-based pincer ligand, the pyridine (B92270) core can undergo reversible dearomatization/aromatization, which is crucial for various dehydrogenation and hydrogenation reactions. nih.govacs.org While direct studies on this compound are limited, the principles observed with analogous pyridine-thiol ligands suggest its potential. The electronic properties of the pyridazine ring can be tuned by substituents, which in turn would modulate the catalytic activity of the metal center.
Research on related triazole-thiol ligands has shown their ability to act as bidentate ligands, coordinating to metal ions through both sulfur and a nitrogen atom. researchgate.netnih.gov This chelation effect can enhance the stability and catalytic performance of the resulting complexes. Spectroscopic and structural analysis of such complexes has confirmed the coordination mode and geometry, which are critical factors in determining their catalytic behavior. researchgate.netnih.gov
Heterogeneous Catalysis with this compound Modified Surfaces
The use of N-heteroaromatic thiols in modifying metal surfaces has been shown to be effective for applications in electrocatalysis. mdpi.com The structure and stability of the SAMs are often dependent on factors like the solvent and pH during their formation. acs.orgnih.gov By controlling these parameters, it is possible to create highly ordered and densely packed monolayers, which are essential for creating robust and efficient heterogeneous catalysts.
Responsive Catalytic Systems
The responsive nature of this compound can be exploited to create "smart" catalytic systems. For example, the protonation/deprotonation of the pyridazine nitrogen atoms is pH-dependent. This change in the electronic properties of the ligand can be used to switch the catalytic activity of a metal complex on or off. Such responsive catalysts are highly desirable for controlling reaction pathways and for applications in chemical sensing.
The reversible binding of molecules to the this compound ligand or the metal center it is coordinated to can also be used to modulate catalytic activity. This concept has been demonstrated in systems where the addition of a thiol can act as a reversible inhibitor for a catalyst, allowing for controlled selectivity in reactions like the semihydrogenation of alkynes. nih.gov
Self-Assembled Monolayers (SAMs) Involving this compound
This compound is an excellent candidate for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol group has a strong affinity for gold, leading to the spontaneous formation of a highly ordered molecular layer. The structure and properties of these SAMs are dictated by the interplay of the sulfur-gold interaction, intermolecular interactions between the pyridazine rings, and the orientation of the molecules on the surface.
Studies on similar pyridine-terminated thiols have shown that the quality of the SAM is highly dependent on the solvent used during the assembly process. acs.orgnih.gov For instance, highly ordered and densely packed SAMs are often formed from solvents like acetonitrile, while the use of ethanol can sometimes lead to surface corrosion. acs.orgnih.gov The orientation of the aromatic rings in the SAM can be nearly perpendicular to the surface, which is crucial for applications where the exposed functionality of the pyridazine ring is to be utilized. acs.orgnih.gov
The pH of the surrounding environment can also influence the properties of SAMs formed from N-heteroaromatic thiols. Variation of pH can lead to reversible protonation of the nitrogen atoms in the pyridazine ring without causing significant damage to the monolayer. acs.orgnih.gov This property can be used to tune the surface properties, such as wettability and charge, in real-time.
| SAM Property | Influencing Factor | Characterization Technique |
| Order and Packing Density | Solvent, pH | Scanning Tunneling Microscopy (STM) |
| Molecular Orientation | Substrate, intermolecular forces | Polarization-Modulated Infrared Reflection Absorption Spectroscopy (PM-IRRAS) |
| Chemical Composition | Purity of thiol | High-Resolution X-ray Photoemission Spectroscopy (HRXPS) |
| Electronic Structure | Adsorbate-substrate interaction | Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy |
Advanced Topics in Medicinal Chemistry Research Involving Pyridazine 4 Thiol Scaffolds
Molecular Recognition and Drug-Target Interactions
The interaction of a drug molecule with its biological target is the foundation of its therapeutic effect. For derivatives of Pyridazine-4-thiol, both the pyridazine (B1198779) core and the thiol substituent play crucial roles in molecular recognition and the formation of stable drug-target complexes.
The pyridazine ring itself is endowed with distinct physicochemical properties that contribute to its utility in drug design. It is a π-deficient heteroaromatic system with two adjacent nitrogen atoms, which act as hydrogen bond acceptors. nih.gov This arrangement leads to a high dipole moment, influencing π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov The pyridazine ring can be considered a bioisosteric replacement for a phenyl ring, with the advantage of improved polarity and potential for enhanced binding affinity through specific hydrogen bonding. nih.gov
| Interaction Type | Structural Feature of this compound | Potential Interacting Partner in Target Protein |
|---|---|---|
| Hydrogen Bonding | Pyridazine Nitrogen Atoms | Backbone NH, Ser, Thr, Asn, Gln residues |
| π-π Stacking | Pyridazine Ring | Phe, Tyr, Trp, His residues |
| Halogen Bonding | Sulfur Atom | Halogenated residues (if present) |
| Hydrogen Bonding | Thiol Group (as donor or acceptor) | Backbone C=O, Asp, Glu, His residues |
The thiol group of this compound is a key functional group that can participate in both non-covalent and covalent interactions with biological targets. Its ability to act as a hydrogen bond donor and acceptor has been noted. Furthermore, the sulfur atom can engage in less common, yet significant, non-covalent interactions such as halogen bonds. nih.gov
The nucleophilic nature of the thiol group also presents the opportunity for the design of covalent inhibitors. Covalent inhibitors can offer advantages in terms of prolonged duration of action and high potency. The thiol group can react with electrophilic residues in the target protein, such as a Michael acceptor or a strained ring system, to form a stable covalent bond. While direct evidence for this compound derivatives acting as covalent inhibitors through their thiol group is emerging, the principle is well-established in drug design.
Alternatively, the pyridazine ring itself can be rendered electrophilic by the introduction of a suitable leaving group, turning the scaffold into a "covalent warhead". In such cases, a nucleophilic residue in the protein target, such as a cysteine thiol, can attack the pyridazine ring, displacing the leaving group and forming a covalent adduct. The reactivity of such heteroaromatic warheads can be tuned by the electronic properties of the ring and its substituents. Mass spectrometry is a powerful tool for identifying such covalent adducts and confirming the mechanism of inhibition. nih.govnih.govbiorxiv.orgmdpi.com
Ligand Design and Structure-Activity Relationships (SARs)
The rational design of potent and selective drug candidates based on the this compound scaffold relies on a deep understanding of its structure-activity relationships.
The design of novel this compound derivatives often begins with a known ligand or the structure of the target's binding site. Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: The pyridazine ring can serve as a scaffold to orient functional groups in a desired three-dimensional arrangement. Bioisosteric replacement of other heterocyclic or aromatic systems with the pyridazine ring can lead to improved properties. researchgate.net Similarly, the thiol group can be replaced with other functional groups to probe the importance of its interactions.
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict the binding mode of designed this compound derivatives. nih.gov This allows for the rational introduction of substituents that can form favorable interactions with the protein.
Fragment-Based Design: Small molecular fragments containing the this compound core can be screened for weak binding to the target. Hits can then be grown or linked to generate more potent ligands.
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, a pharmacophore model would typically include:
A hydrogen bond acceptor feature corresponding to one or both of the pyridazine nitrogen atoms.
An aromatic/hydrophobic feature representing the pyridazine ring.
A hydrogen bond donor/acceptor or nucleophilic feature representing the thiol group.
Additional features based on other substituents on the pyridazine ring.
Pharmacophore models can be developed based on a set of known active compounds or from the structure of the ligand-receptor complex. nih.govresearchgate.net These models are valuable tools for virtual screening of compound libraries to identify new potential inhibitors based on the this compound scaffold.
| Pharmacophoric Feature | Chemical Moiety in this compound | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridazine Nitrogens | Interaction with donor groups in the active site |
| Aromatic/Hydrophobic | Pyridazine Ring | van der Waals and π-stacking interactions |
| Hydrogen Bond Donor/Acceptor | Thiol Group | Directional interactions with polar residues |
| Nucleophile | Thiol Group | Potential for covalent bond formation |
The physicochemical properties of a drug molecule, such as its lipophilicity, solubility, and electronic properties, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. The this compound scaffold offers multiple points for modification to fine-tune these properties.
The lipophilicity of the molecule, often expressed as logP or logD, can be modulated by adding or removing non-polar substituents on the pyridazine ring. acs.org This can influence the compound's ability to cross cell membranes and can also affect its binding to hydrophobic pockets in the target protein. The electronic properties of the pyridazine ring can be altered by the introduction of electron-donating or electron-withdrawing groups. This can impact the pKa of the pyridazine nitrogens and the thiol group, which in turn affects their ionization state at physiological pH and their ability to form hydrogen bonds or covalent bonds.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of a series of this compound derivatives with their biological activity. nih.govsemanticscholar.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective drug candidates.
Computational Drug Design Approaches (In Silico Screening)
Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict compound properties, and understand drug-target interactions at a molecular level. These approaches are widely applied to pyridazine-containing compounds and are directly applicable to the study of this compound and its derivatives.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In studies involving pyridazine derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating structure-activity relationships (SAR). For instance, various pyridazine hybrids have been docked into the active sites of enzymes like cyclooxygenase (COX) to predict their anti-inflammatory potential. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. While specific docking studies on this compound are not readily found, a hypothetical docking study could predict its binding to a target like a kinase or a protease, providing insights for further optimization.
Table 1: Representative Molecular Docking Data for Pyridazine Derivatives Against Various Targets (Note: This data is illustrative for pyridazine scaffolds and not specific to this compound)
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazole-pyridazine hybrids | COX-2 | -8.5 to -10.2 | Arg513, Tyr385, Ser530 |
| Triazolo[4,3-b]pyridazine derivatives | c-Met Kinase | -7.9 to -9.5 | Met1160, Tyr1230, Asp1222 |
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For ligand-protein complexes, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies.
MD simulations on pyridazine-containing inhibitors have been used to confirm the stability of their interactions with target proteins. These simulations, often run for nanoseconds or even microseconds, can highlight the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. For a this compound derivative, an MD simulation could validate a promising docking result by showing that the key interactions are maintained over time, thus increasing confidence in its potential as an inhibitor.
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.
Structure-based virtual screening has been successfully employed to identify novel pyridazine-containing hits for various targets. In this process, a library of compounds is docked into the binding site of a target protein, and the top-scoring molecules are selected for further experimental testing. Ligand-based virtual screening, on the other hand, uses the structural information of known active compounds to identify others with similar properties. The this compound scaffold could be used as a query in virtual screening campaigns to discover new molecules with potential therapeutic applications.
Prediction of ADME Characteristics (in silico)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models are widely used to assess these properties early in the drug discovery pipeline, helping to weed out compounds with unfavorable pharmacokinetic profiles.
Various computational tools and web servers are available to predict a range of ADME properties for small molecules. For pyridazine derivatives, these tools can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. Predicting these properties for this compound would be a crucial step in evaluating its drug-likeness and guiding its chemical modification to improve its pharmacokinetic profile.
Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative (Note: This data is for illustrative purposes and would need to be calculated for a specific derivative)
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good for oral absorption |
| LogP (Lipophilicity) | 1-3 | Optimal for membrane permeability |
| H-bond Donors | 1-2 | Favorable for solubility and binding |
| H-bond Acceptors | 3-5 | Favorable for solubility and binding |
| Blood-Brain Barrier Permeability | Varies | Dependent on specific substitutions |
This compound in the Development of Targeted Molecular Modulators
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, allow for diverse intermolecular interactions.
The this compound moiety offers several points for chemical modification, making it an attractive starting point for the development of targeted molecular modulators. The thiol group, in particular, can be a key interaction point with certain protein residues or can be used as a handle for further chemical elaboration.
While specific examples of this compound as a targeted molecular modulator are not prevalent in the literature, the broader class of pyridazine derivatives has shown significant promise. For example, pyridazine-based compounds have been developed as potent and selective inhibitors of various kinases, which are key targets in cancer therapy. Others have been investigated as modulators of G-protein coupled receptors (GPCRs) and ion channels.
The development of targeted molecular modulators based on the this compound scaffold would involve an iterative process of computational design, chemical synthesis, and biological evaluation. The insights gained from the in silico approaches described above would be critical in guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future Directions and Emerging Research Areas for Pyridazine 4 Thiol
Integration with Advanced Synthetic Methodologies
The future synthesis of Pyridazine-4-thiol and its derivatives will likely move beyond traditional batch chemistry and embrace more sophisticated and efficient synthetic strategies. The integration of advanced methodologies such as flow chemistry, microwave-assisted synthesis, and automated high-throughput synthesis will be pivotal. These technologies offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety profiles.
Recent advancements in the synthesis of pyridazine (B1198779) heterocycles have highlighted methodologies that could be adapted for this compound. For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynyl sulfides presents a regioselective route to substituted pyridazines. rsc.orgrsc.org Another promising approach is the Diaza-Wittig reaction, which has been successfully employed for the synthesis of novel fused pyridazines. nih.govkuleuven.be The adaptation of these cutting-edge synthetic strategies to include a thiol moiety at the 4-position of the pyridazine ring is a key area for future research.
Future synthetic endeavors will likely focus on the development of novel, efficient, and regioselective methods for the direct introduction of the thiol group onto the pyridazine core. This could involve the exploration of novel thiolating reagents or the development of catalytic C-H functionalization methods. The goal will be to create a more streamlined and versatile synthetic toolbox for accessing a diverse range of this compound derivatives.
A comparative look at traditional versus advanced synthetic approaches is presented below:
| Methodology | Key Advantages | Potential for this compound Synthesis |
| Traditional Batch Synthesis | Well-established, suitable for small-scale synthesis. | Foundation for current synthetic routes. |
| Flow Chemistry | Precise control over reaction conditions, improved safety, scalability. | Enables continuous production and optimization of reaction parameters for higher yields and purity. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Accelerates key reaction steps in the synthesis of the pyridazine core and introduction of the thiol group. |
| Automated High-Throughput Synthesis | Rapid screening of reaction conditions and synthesis of compound libraries. | Facilitates the rapid generation of a diverse library of this compound derivatives for screening in various applications. |
Exploration of Novel Spectroscopic Techniques
While standard spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry are routinely used for the characterization of pyridazine derivatives, the future of this compound research will benefit from the application of more advanced and specialized spectroscopic methods. nih.govmdpi.com These novel techniques will provide deeper insights into the compound's electronic structure, tautomeric equilibria, and intermolecular interactions.
The application of two-dimensional NMR techniques, such as HMBC and HMQC, will continue to be crucial for the unambiguous assignment of complex structures. sciforum.net Furthermore, advanced techniques like solid-state NMR could provide valuable information about the structure and dynamics of this compound in the solid state, which is particularly relevant for its applications in materials science.
Future research could also explore the use of advanced vibrational spectroscopy techniques, such as Raman spectroscopy, to probe the sulfur-hydrogen and carbon-sulfur bonds, providing insights into the thiol group's reactivity and its interactions with other molecules or surfaces. nih.gov The unique electronic properties of the pyridazine ring suggest that techniques like UV-Visible absorption and fluorescence spectroscopy will be instrumental in characterizing the photophysical properties of this compound and its derivatives, especially in the context of developing new optical materials. sciforum.net
Development of Advanced Computational Models
Computational chemistry is poised to play an increasingly integral role in predicting the properties and reactivity of this compound. The development and application of advanced computational models will accelerate the discovery of new applications for this compound. Density Functional Theory (DFT) calculations have already been employed to investigate the geometry, frontier molecular orbitals, and molecular electrostatic potential maps of pyridazinone derivatives. nih.govmdpi.com
Future computational studies on this compound will likely focus on:
Predicting Reactivity: Developing predictive models for the reactivity of the thiol group in various chemical environments. acs.org
Modeling Tautomerism: Accurately predicting the equilibrium between the thiol and thione tautomers under different conditions, which is crucial for understanding its chemical behavior.
Simulating Interactions: Employing molecular docking and molecular dynamics simulations to model the interactions of this compound with biological targets or material interfaces. mdpi.comnih.gov
Designing Novel Derivatives: Using computational screening to design new this compound derivatives with tailored electronic, optical, or biological properties.
These computational approaches, when used in synergy with experimental work, will provide a powerful platform for the rational design of new materials and molecules based on the this compound scaffold.
Expansion into Underexplored Materials Science Applications
The inherent properties of the pyridazine core, such as its electron-deficient nature and ability to participate in π-π stacking, make it an attractive building block for advanced materials. rsc.orgnih.gov The introduction of a thiol group in this compound opens up new avenues for its application in materials science, particularly in the realm of organic electronics and sensor technology.
The thiol group provides a versatile anchor for grafting the pyridazine unit onto various surfaces, including metal nanoparticles and electrodes. This could lead to the development of novel:
Organic Light-Emitting Diodes (OLEDs): Pyridazine-based materials are being explored for their potential in OLEDs. rsc.org The thiol group could be used to anchor these materials to electrode surfaces, improving device performance and stability.
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyridazine ring is beneficial for n-type organic semiconductors. rsc.org this compound could be a key component in the design of new high-performance OFETs.
Fluorescent Probes and Sensors: The pyridazine moiety can act as a fluorophore, and the thiol group can be used as a recognition site for specific analytes. rsc.orgmdpi.com This could lead to the development of highly selective and sensitive chemical sensors.
The table below summarizes potential materials science applications for this compound:
| Application Area | Role of this compound | Potential Impact |
| Organic Electronics | As a building block for organic semiconductors in OLEDs and OFETs. | Development of more efficient and stable electronic devices. |
| Sensors | As a recognition element and signal transducer in chemical sensors. | Creation of highly sensitive and selective sensors for environmental and biological monitoring. |
| Nanomaterials | As a capping agent for metal nanoparticles, modifying their properties and enabling further functionalization. | Synthesis of novel hybrid nanomaterials with unique optical and electronic properties. nih.gov |
| Catalysis | As a ligand for metal catalysts or as an organocatalyst itself. rsc.org | Development of new and more efficient catalytic systems for a range of chemical transformations. |
Innovation in Ligand Design for Biological System Probes
The pyridazine ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.gov The presence of a thiol group in this compound offers a unique handle for designing innovative ligands and probes for biological systems.
The thiol group is known to interact with various biological entities, including cysteine residues in proteins. This opens up the possibility of designing this compound-based covalent inhibitors or probes that can selectively target specific proteins. Furthermore, the hydrogen-bonding capabilities of the pyridazine ring can contribute to strong and specific binding to biological targets. nih.gov
Future research in this area will likely focus on:
Designing Targeted Covalent Inhibitors: Utilizing the thiol group to form covalent bonds with specific cysteine residues in target proteins, leading to highly potent and selective drugs.
Developing Fluorogenic Probes: Combining the fluorescent properties of the pyridazine core with the reactive nature of the thiol group to create "turn-on" fluorescent probes for detecting specific biological events or molecules. mdpi.commorressier.com
Creating Novel Bioisosteres: Exploring the use of the this compound scaffold as a bioisosteric replacement for other heterocyclic systems in known drugs to improve their pharmacological properties. nih.gov
Hybrid Molecule Design: Synthesizing hybrid molecules that combine the this compound moiety with other pharmacophores to create multifunctional drugs with improved efficacy. nih.gov
The unique combination of a reactive thiol group and a biologically active pyridazine core makes this compound a highly promising platform for the future development of novel therapeutic agents and biological probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
